Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone
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Overview
Description
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is a chemical compound with the molecular formula C25H44O4Si2 and a molecular weight of 464.79 g/mol. It is a building block used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves multiple steps, typically starting with the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl (TBS) groups. The key intermediate is then subjected to alkylation with 3-methyl-2-buten-1-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of biochemical pathways and as a potential probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: An additive that absorbs and decomposes oxygen, reducing inhibition of curing caused by oxygen and promoting UV curing.
2-Propanol, 1,3-bis[(3-methyl-2-buten-1-yl)oxy]: Known for its use in various industrial applications and its potential to cause eye and skin irritation.
Uniqueness
Its use as a building block in organic synthesis and its potential in various scientific research fields highlight its versatility and importance.
Properties
Molecular Formula |
C25H44O4Si2 |
---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-(3-methylbut-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C25H44O4Si2/c1-18(2)14-15-27-21-16-20(28-30(10,11)24(4,5)6)17-22(23(21)19(3)26)29-31(12,13)25(7,8)9/h14,16-17H,15H2,1-13H3 |
InChI Key |
UIRQBPFQIXNMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)C)C |
Origin of Product |
United States |
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